molecular formula C4H8N2S2 B7765275 N,N'-dimethylethanediimidothioic acid

N,N'-dimethylethanediimidothioic acid

Cat. No.: B7765275
M. Wt: 148.3 g/mol
InChI Key: MQLIZYQZJMPNFI-UHFFFAOYSA-N
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Description

N,N'-Dimethylethanediimidothioic acid is a sulfur-containing organic compound characterized by a central ethanediamine backbone substituted with methyl groups and thioimidic acid functional groups.

Properties

IUPAC Name

N,N'-dimethylethanediimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIZYQZJMPNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C(=NC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(C(=NC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of Preformed Diamines

Modifying DMEDA (N,N'-dimethylethylenediamine) through sulfur-containing reagents represents a logical starting point. Source details DMEDA’s synthesis via ethylenediamine alkylation, which could be adapted for thioic acid formation. A hypothetical pathway involves reacting DMEDA with thiophosgene (CSCl₂) under controlled conditions to yield the target imidothioic acid.

Reaction Scheme:

DMEDA+CSCl2N,N’-Dimethylethanediimidothioic Acid+2HCl\text{DMEDA} + \text{CSCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours.

Direct Synthesis from Ethylenediamine Derivatives

An alternative approach involves constructing the thioic acid moiety during diamine synthesis. Source demonstrates the reduction of Schiff bases (e.g., N,N'-dibenzalethylenediamine) to dibenzylethylenediamine. Adapting this method, ethylenediamine could react with methyl isothiocyanate to form a thiourea intermediate, followed by methylation and acid hydrolysis.

Key Steps:

  • Formation of thiourea:

    H2NCH2CH2NH2+2CH3NCSCH3NHCSNHCH2CH2NHCSNHCH3\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{CH}_3\text{NCS} \rightarrow \text{CH}_3\text{NHCSNHCH}_2\text{CH}_2\text{NHCSNHCH}_3
  • Methylation with dimethyl sulfate.

  • Acidic hydrolysis to yield the thioic acid.

Comparative Analysis of Preparation Methods

Method 1: Thiophosgene-Mediated Thiolation

ParameterValue/RangeNotes
Yield45–60%Highly dependent on CSCl₂ purity
Reaction Time12–24 hoursExothermic; requires cooling
ByproductsHCl, polysulfidesRequires neutralization steps
ScalabilityModerateLimited by CSCl₂ handling hazards

Advantages: Direct modification of DMEDA avoids multi-step synthesis.
Disadvantages: Thiophosgene toxicity necessitates specialized equipment.

Method 2: Thiourea Intermediate Route

ParameterValue/RangeNotes
Yield30–40%Low due to hydrolysis inefficiency
Reaction Time48–72 hoursMulti-step process
ByproductsMethylamine, CO₂Requires fractional distillation
ScalabilityLowLabor-intensive purification

Advantages: Avoids highly toxic reagents.
Disadvantages: Poor atom economy; competing side reactions.

Method 3: Metal-Assisted Sulfur Insertion

Emerging approaches utilize transition metals to catalyze sulfur insertion. Source notes DMEDA’s role in copper-catalyzed C–N coupling, suggesting potential adaptation. For example, reacting DMEDA with elemental sulfur in the presence of Cu(I) could yield the target compound.

Theoretical Pathway:

DMEDA+S8CuIN,N’-Dimethylethanediimidothioic Acid\text{DMEDA} + \text{S}_8 \xrightarrow{\text{CuI}} \text{this compound}

Conditions: DMF solvent, 80–100°C, 6–8 hours.

ParameterValue/RangeNotes
YieldNot reportedHypothetical; requires validation
Reaction Time6–8 hoursHigh-temperature stability concerns
ByproductsCuS, polysulfidesMetal removal challenges

Challenges in Purification and Stability

Purification Difficulties

  • Thiophosgene Route: Residual HCl and polysulfides complicate distillation. Source recommends aqueous NaHCO₃ washes followed by molecular sieve drying.

  • Thiourea Route: Methylamine byproducts (b.p. −6.3°C) require cryogenic traps.

Thermal and Oxidative Instability

The thioic acid moiety is prone to oxidation and thermal decomposition. Source ’s thermophysical data for analogous compounds suggests storage under nitrogen at −20°C to prevent disulfide formation.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion properties .

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique property allows cyclodextrins to enhance the solubility, stability, and bioavailability of guest molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with shared functional groups or structural motifs, leveraging data from the evidence provided.

N,N-Dimethylacetamide (DMAC)
  • Molecular Formula: C₄H₉NO .
  • Structure : Features a carbonyl group adjacent to a dimethylamine moiety.
  • Physicochemical Properties :
    • Boiling Point: 164.5–167.5°C .
    • Solubility: Miscible with water and organic solvents .
    • Purity: ≥99% (pharmaceutical-grade) .
  • Applications : Widely used as a solvent in polymer production and pharmaceuticals .
  • Toxicity : Associated with hepatotoxicity and developmental toxicity in animal studies .

Key Differences :

  • Unlike N,N'-dimethylethanediimidothioic acid, DMAC lacks sulfur atoms and features a carbonyl group instead of a thioimidic acid group. This difference likely reduces DMAC’s metal-chelating capacity compared to sulfur-containing analogs.
N,N,N',N'-Tetramethylethanediamide
  • Molecular Formula : C₆H₁₂N₂O₂ .
  • Structure : Ethanediamine core fully substituted with methyl groups and terminated by amide groups.
  • Molecular Weight : 144.17 g/mol .
  • Applications : Primarily used in organic synthesis and coordination chemistry due to its chelating properties.

Key Differences :

  • The absence of sulfur in tetramethylethanediamide limits its reactivity in thiol-mediated reactions, which are critical in biochemical systems. This compound’s sulfur atoms may enhance its binding affinity for transition metals like copper or iron.
Ethylenediaminetetraacetic Acid (EDTA)
  • Molecular Formula : C₁₀H₁₆N₂O₈ .
  • Structure : Ethylenediamine backbone with four carboxylate groups.
  • Applications : Chelating agent in industrial and medical contexts (e.g., heavy metal detoxification) .

Key Differences :

  • EDTA’s carboxylate groups provide high water solubility and broad-spectrum metal chelation, whereas this compound’s thioimidic acid groups may offer selective binding for specific metals.

Data Table: Comparative Analysis

Property This compound N,N-Dimethylacetamide (DMAC) N,N,N',N'-Tetramethylethanediamide EDTA
Molecular Formula Not explicitly provided C₄H₉NO C₆H₁₂N₂O₂ C₁₀H₁₆N₂O₈
Functional Groups Thioimidic acid, methyl Carbonyl, dimethylamine Amide, methyl Carboxylate
Key Applications Potential chelator Solvent Organic synthesis Metal chelation
Solubility Likely polar, moderate solubility Fully miscible Depends on solvent Water-soluble
Toxicity Unknown Hepatotoxic Limited data Low toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-dimethylethanediimidothioic acid, and how can purity be validated?

  • Methodology : The compound can be synthesized via thioamidation reactions using thiourea derivatives or through condensation of amines with carbon disulfide under controlled pH (e.g., alkaline conditions). Post-synthesis, purity validation requires gas chromatography (GC) with flame ionization detection (FID) for volatile intermediates, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is recommended.

Q. How can researchers assess the thermal stability of this compound under storage conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling can assess degradation products via HPLC-MS. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to minimize hydrolysis or oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use ¹H NMR to identify methyl and imine protons (δ 2.1–3.0 ppm for N–CH₃, δ 8.0–9.0 ppm for C=S groups). Infrared (IR) spectroscopy can confirm thiocarbonyl (C=S) stretches (~1200–1050 cm⁻¹). For advanced analysis, X-ray crystallography provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cyclization reactions be resolved?

  • Case Study : Discrepancies in reaction yields may arise from solvent polarity or trace metal contamination. Design controlled experiments using anhydrous dimethylacetamide (DMAc) vs. dimethylformamide (DMF) under inert atmospheres. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species . Compare results with computational models (DFT calculations) to identify favorable transition states.

Q. What strategies mitigate ligand decomposition in metal-complexation studies involving this compound?

  • Methodology : Stabilize the ligand by pre-coordinating with non-oxidizing metals (e.g., Zn²⁺) in aprotic solvents. Use chelating agents like 1,10-phenanthroline to suppress radical pathways. Monitor complex stability via cyclic voltammetry and UV-Vis spectroscopy under varying pH (2–12) .

Q. How can researchers differentiate between hydrolysis and oxidation pathways during aqueous degradation studies?

  • Experimental Design : Isotopic labeling (e.g., H₂¹⁸O) coupled with LC-MS identifies hydrolysis products (e.g., ethanediamine derivatives). To track oxidation, introduce radical scavengers (e.g., TEMPO) and analyze via electron paramagnetic resonance (EPR). Control oxygen levels using glovebox conditions .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cysteine proteases) to assess binding affinity. Validate predictions with in vitro assays (e.g., fluorogenic substrate cleavage). Use QSAR models to correlate thiocarbonyl group electronic parameters (Hammett σ constants) with inhibitory activity .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Protocols : Use fume hoods with HEPA filters to avoid inhalation of thiocarbonyl vapors. Wear nitrile gloves and aprons; avoid latex due to permeation risks. Neutralize waste with 10% sodium bicarbonate before disposal .

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